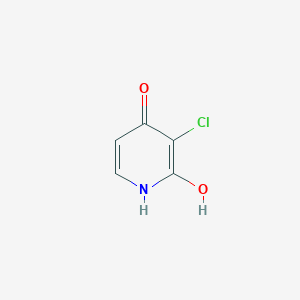
3-クロロ-4-ヒドロキシピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ケノデオキシコール酸は、3α,7α-ジヒドロキシ-5β-コラン-24-酸としても知られており、肝臓でコレステロールから合成される主要な胆汁酸です。これは、小腸での脂肪および脂溶性ビタミンの消化と吸収において重要な役割を果たします。 ケノデオキシコール酸は、ヒトやその他の哺乳類における主な胆汁酸の1つです .
科学的研究の応用
Chenodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other bile acids and derivatives.
Biology: Studied for its role in lipid metabolism and its effects on cellular signaling pathways.
Medicine: Used in the treatment of gallstones and cerebrotendinous xanthomatosis.
Industry: Employed in the production of pharmaceuticals and as a surfactant in various formulations.
準備方法
合成経路と反応条件
ケノデオキシコール酸は、肝臓でコレステロールから始まる一連の酵素反応によって合成されます。 重要なステップには、ステロイド核の特定の位置での水酸化が含まれます .
工業生産方法
ケノデオキシコール酸の工業生産は、ウシやガチョウの胆汁などの動物源からの抽出を伴うことがよくあります。 抽出された胆汁酸はその後精製され、化学反応によってケノデオキシコール酸に変換されます . 別の方法では、遺伝子組み換え酵素を用いたウルソデオキシコール酸の生体変換が行われます .
化学反応の分析
反応の種類
ケノデオキシコール酸は、次のものを含むさまざまな化学反応を起こします。
酸化: 7-ケト-リトコール酸への変換。
還元: ウルソデオキシコール酸への電気化学的還元。
一般的な試薬と条件
酸化: クロム酸ピリジニウム。
還元: 触媒の存在下での水素化ホウ素ナトリウム(NaBH4)。
主な生成物
酸化: 7-ケト-リトコール酸。
還元: ウルソデオキシコール酸。
科学研究への応用
ケノデオキシコール酸は、科学研究において幅広い用途があります。
化学: 他の胆汁酸および誘導体の合成のための出発物質として使用されます。
生物学: 脂質代謝における役割と細胞シグナル伝達経路への影響について研究されています。
作用機序
ケノデオキシコール酸は、胆汁酸の合成、脂質代謝、およびグルコース恒常性の調節に関与する核内受容体であるファルネソイドX受容体(FXR)を活性化することによりその効果を発揮します。 FXRの活性化は、これらの経路に関与する遺伝子の転写につながり、線維芽細胞増殖因子19(FGF19)および小型ヘテロダイマーパートナー(SHP)をコードする遺伝子を含みます .
類似化合物との比較
ケノデオキシコール酸は、しばしば他の胆汁酸と比較されます。たとえば、
ウルソデオキシコール酸: 同様の治療目的で使用されますが、水酸化パターンが異なります。
コール酸: 3つのヒドロキシル基を持つ別の主要な胆汁酸。
デオキシコール酸: 腸内でコール酸の脱水酸化によって生成される二次胆汁酸
ケノデオキシコール酸は、その特定の水酸化パターンとFXRの強力な活性化によりユニークであり、研究と治療の両方の用途において貴重な化合物となっています .
生物活性
3-Chloro-4-hydroxypyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
3-Chloro-4-hydroxypyridin-2(1H)-one belongs to the class of pyridinone derivatives, which are known for their various pharmacological activities. The presence of the chlorine atom and hydroxyl group in its structure contributes to its unique reactivity and biological effects.
Biological Activities
- Antimicrobial Properties :
-
Anticancer Activity :
- Research has highlighted the anticancer potential of pyridinone derivatives, including 3-chloro-4-hydroxypyridin-2(1H)-one. These compounds may exert their effects through various mechanisms, such as inducing apoptosis in cancer cells or inhibiting specific signaling pathways associated with tumor growth .
-
Tyrosinase Inhibition :
- Tyrosinase is a crucial enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought after for cosmetic applications. 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives have been evaluated for their tyrosinase inhibitory activity, showing promising results with IC50 values indicating effective inhibition .
The biological activity of 3-chloro-4-hydroxypyridin-2(1H)-one may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For example, it has been noted to inhibit tyrosinase through competitive binding at the enzyme's active site .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydroxypyridinones can influence oxidative stress pathways, potentially leading to increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
In a recent study evaluating the tyrosinase inhibitory activity of various hydroxypyridinone derivatives, compound 6i (closely related to 3-chloro-4-hydroxypyridin-2(1H)-one) exhibited an IC50 value of 25.29 µM, indicating strong inhibitory potential. Molecular docking studies revealed that this compound forms stable interactions within the active site of tyrosinase, suggesting a promising avenue for further development as a cosmetic agent .
特性
IUPAC Name |
3-chloro-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSWPCDJFTTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715712 |
Source


|
| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103792-81-0 |
Source


|
| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?
A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














